3-Iodo-N,2-dimethylbenzene-1-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10INO2S |
|---|---|
Molecular Weight |
311.14 g/mol |
IUPAC Name |
3-iodo-N,2-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C8H10INO2S/c1-6-7(9)4-3-5-8(6)13(11,12)10-2/h3-5,10H,1-2H3 |
InChI Key |
ZLCJLRMFWXCQRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1I)S(=O)(=O)NC |
Origin of Product |
United States |
Synthetic Methodologies for 3 Iodo N,2 Dimethylbenzene 1 Sulfonamide
Formation of the Sulfonamide Moiety
The construction of the sulfonamide functional group is a pivotal step in the synthesis of 3-Iodo-N,2-dimethylbenzene-1-sulfonamide. Various methodologies can be employed, each with its own advantages and limitations. These approaches primarily involve the formation of a sulfonyl chloride intermediate, which is then reacted with methylamine (B109427), or through more contemporary sulfur dioxide insertion and advanced oxidation techniques.
Direct Amination of Sulfonyl Chlorides with Methylamine
A traditional and widely used method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with an amine. In the context of this compound, this would involve the preparation of 3-iodo-2-methylbenzenesulfonyl chloride, followed by its reaction with methylamine.
The synthesis of the requisite sulfonyl chloride can be approached via a Sandmeyer-type reaction, a versatile method for the conversion of anilines to a variety of functional groups. chemrxiv.orgacs.org The starting material for this sequence would be 3-iodo-2-methylaniline. This precursor can be synthesized through methods such as the decarboxylative iodination of anthranilic acids. rsc.org
The general steps for the synthesis of 3-iodo-2-methylbenzenesulfonyl chloride via the Sandmeyer reaction are as follows:
Diazotization: 3-iodo-2-methylaniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures to form the corresponding diazonium salt.
Sulfonylation: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) or copper(II) catalyst. chemrxiv.orgmdpi.com This step introduces the sulfonyl chloride group onto the aromatic ring, displacing the diazonium group.
Once the 3-iodo-2-methylbenzenesulfonyl chloride is obtained, it is reacted with methylamine to form the final product, this compound. This reaction is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride.
| Step | Reaction | Key Reagents |
|---|---|---|
| 1 | Diazotization of 3-iodo-2-methylaniline | NaNO₂, HCl |
| 2 | Sulfonylation (Sandmeyer Reaction) | SO₂, CuCl |
| 3 | Amination | CH₃NH₂ |
Sulfur Dioxide Insertion Strategies
More modern approaches to sulfonamide synthesis involve the insertion of sulfur dioxide or its surrogates into a carbon-metal bond, followed by reaction with an amine source. These methods offer alternative pathways that can sometimes provide advantages in terms of substrate scope and reaction conditions.
This strategy involves the preparation of an organometallic reagent, such as an organolithium or Grignard reagent, from a suitable aryl halide. For the synthesis of this compound, a potential precursor would be a dihalo-substituted benzene (B151609), such as 1-bromo-3-iodo-2-methylbenzene. Selective metal-halogen exchange, for instance, by treating with an organolithium reagent at low temperature, could generate an aryllithium species at the position where the sulfonyl group is desired. This organometallic intermediate is then reacted with sulfur dioxide, followed by an oxidative workup with a chlorinating agent (like N-chlorosuccinimide) to form the sulfonyl chloride. Subsequent reaction with methylamine would yield the target sulfonamide.
Handling gaseous sulfur dioxide can be challenging in a laboratory setting. To circumvent this, solid sulfur dioxide surrogates have been developed. DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) is a stable, crystalline solid that releases sulfur dioxide upon gentle heating. researchgate.net
A Sandmeyer-type reaction utilizing DABSO as the SO₂ source has been developed for the synthesis of sulfonyl chlorides from anilines. beilstein-journals.org This method is performed in the presence of hydrochloric acid and a copper catalyst and is applicable to a wide range of anilines. beilstein-journals.org This approach could be directly applied to 3-iodo-2-methylaniline to generate the corresponding sulfonyl chloride, which is then converted to this compound as described previously.
| Method | Key Reagents | Intermediate |
|---|---|---|
| Organometallic Route | n-BuLi, SO₂, NCS | Aryllithium |
| SO₂ Surrogate Route | DABSO, HCl, Cu catalyst | Diazonium salt |
Oxidation of Thiol or Disulfide Precursors to Sulfonyl Chlorides followed by Amination
An alternative route to sulfonyl chlorides involves the oxidation of the corresponding thiols or disulfides. This method is particularly useful when the thiol precursor is readily available. For the target molecule, the key intermediate would be 3-iodo-2-methylthiophenol or its corresponding disulfide. The synthesis of such a thiol could potentially be achieved from 3-iodo-2-methylaniline via diazotization followed by reaction with a sulfur source like potassium ethyl xanthate (Leuckart thiophenol reaction).
Once the thiol or disulfide is obtained, it can be oxidized to the sulfonyl chloride using various oxidizing agents. Common reagents for this transformation include:
N-Chlorosuccinimide (NCS): In the presence of a chloride source and water, NCS can effectively oxidize thiols to sulfonyl chlorides. sigmaaldrich.com
Hydrogen Peroxide (H₂O₂): In combination with a catalyst such as zirconium tetrachloride or in the presence of thionyl chloride, H₂O₂ is a powerful oxidant for this conversion. beilstein-journals.org
Sodium Hypochlorite (Bleach): An inexpensive and readily available reagent for the oxidative chlorosulfonation of S-alkyl isothiourea salts, which can be derived from thiols. researchgate.net
The resulting 3-iodo-2-methylbenzenesulfonyl chloride is then aminated with methylamine to afford the final product.
Advanced Approaches via Hypervalent Iodine Reagents for Amine Transfer to Sulfenate Salts
Hypervalent iodine reagents have emerged as versatile and environmentally benign reagents in organic synthesis. thieme-connect.com They can facilitate a range of transformations, including the formation of sulfur-nitrogen bonds. One advanced strategy for sulfonamide synthesis involves the use of hypervalent iodine reagents to mediate the transfer of an amine group to a sulfenate salt. beilstein-journals.orgnih.gov
This process can be conceptualized as an umpolung (reactivity reversal) of the typical nucleophilic character of amines. The hypervalent iodine reagent activates the amine, rendering it electrophilic. This activated amine species can then react with a nucleophilic sulfur species, such as a sulfenate salt, which can be generated in situ from a thiol.
Recent research has demonstrated the reactivity of hypervalent iodine reagents bearing a benzylamine (B48309) with in situ-generated sulfenate salts to produce sulfonamides. nih.gov While this specific methodology may not directly use methylamine, it highlights the potential of hypervalent iodine chemistry in constructing the sulfonamide linkage through novel mechanistic pathways. Another study has shown that aryl thiols can be selectively converted to sulfonamides in one pot using hypervalent iodine reagents in the presence of ammonium (B1175870) carbamate (B1207046) as the nitrogen source. acs.org This approach offers a highly chemoselective method for the formation of multiple new bonds under mild conditions. acs.org
N-Methylation Protocols for Secondary Sulfonamides
The N-methyl group of the target compound is installed on the sulfonamide nitrogen. While the title refers to protocols for secondary sulfonamides, the formation of the target N-methylated sulfonamide typically begins with a primary sulfonamide (Ar-SO₂NH₂) or the initial formation of the sulfonamide bond with methylamine. For the stepwise methylation of a primary sulfonamide, achieving mono-alkylation is a key challenge, as the reaction can often proceed to form a bis-methylated product. acs.orgnih.gov
Various protocols have been developed to achieve mono-N-methylation of nitrogen-containing functional groups, including sulfonamides. nih.gov Traditional methods often employ methylating agents like methyl iodide (MeI) or dimethyl sulfate (B86663) in the presence of a base. However, these conditions can lead to overalkylation. nih.gov More recent approaches focus on achieving higher selectivity for the mono-methylated product. Quaternary ammonium salts, for example, have been utilized as solid methylating agents, offering a convenient and selective method for the N-methylation of amides and related structures. acs.orgnih.gov While sulfonamides can be more prone to bis-methylation due to the lower pKa of the mono-methylated intermediate, careful control of reaction conditions can favor the desired product. acs.org
| Alkylating Agent | Catalyst/Base | General Applicability & Notes |
| Alcohols (e.g., Methanol) | Ruthenium or Iridium pincer complexes | Catalytic approach using benign alkylating agents. Mono-selectivity can be achieved, though some protocols focus on primary amines. researchgate.net |
| Quaternary Ammonium Salts | Mild base | Solid, easy-to-handle reagents. Can provide high yields for mono-methylation of amides, but sulfonamides may undergo bis-methylation. acs.orgnih.gov |
| Methyl Iodide / Dimethyl Sulfate | Strong base (e.g., K₂CO₃, NaH) | Classical method; often leads to a mixture of mono- and di-alkylated products, requiring careful optimization. nih.gov |
Introduction of the Iodo Substituent onto the Benzene Ring
The placement of the iodine atom at the C-3 position is a critical step. This can be accomplished through direct iodination of a pre-formed N,2-dimethylbenzene-1-sulfonamide precursor or by converting another halogen at that position.
Direct iodination proceeds via an electrophilic aromatic substitution mechanism. The regiochemical outcome is dictated by the directing effects of the substituents already present on the benzene ring: the N-methylsulfonamide group (-SO₂NHCH₃) and the methyl group (-CH₃). The methyl group is an activating, ortho-, para-director, while the sulfonamide group is a deactivating, meta-director. For the precursor N,2-dimethylbenzene-1-sulfonamide, the positions ortho to the methyl group are C-3 and C-1 (blocked), and the para position is C-6. The positions meta to the sulfonamide group are C-3 and C-5. Since both groups direct an incoming electrophile to the C-3 position, direct iodination is a highly regioselective strategy for this target.
A variety of reagents can be used for the electrophilic iodination of aromatic compounds. organic-chemistry.org Systems such as elemental iodine activated by Selectfluor™ (F-TEDA-BF₄) are effective for iodinating benzene derivatives, including those with alkyl groups. organic-chemistry.org Other common iodinating agents include N-iodosuccinimide (NIS), often used with a catalytic amount of acid, and 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH), which can be activated by a disulfide catalyst under mild conditions. organic-chemistry.org
| Iodinating Reagent System | Conditions | Notes |
| I₂ / F-TEDA-BF₄ (Selectfluor™) | Acetonitrile | Effective for progressive iodination of alkyl-substituted benzenes at the most electron-rich and sterically accessible positions. organic-chemistry.org |
| N-Iodosuccinimide (NIS) | Catalytic trifluoroacetic acid | A mild and rapid method for regioselective iodination of activated aromatic compounds. organic-chemistry.org |
| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Disulfide catalyst, acetonitrile | A mild system for the iodination of electron-rich aromatic compounds. organic-chemistry.org |
| Molecular Iodine (I₂) | Ni(II) or Co(II) catalysis | Transition metal-catalyzed methods have been developed for the iodination of sulfonamides. researchgate.net |
An alternative to direct iodination is a halogen exchange reaction, where a bromo or chloro substituent is converted to an iodo group. This is particularly useful if the corresponding 3-bromo-N,2-dimethylbenzene-1-sulfonamide is more readily accessible. A common method for this transformation is the copper(I)-catalyzed conversion of aryl bromides to aryl iodides, often referred to as a Finkelstein-type reaction for aryl halides. organic-chemistry.org This reaction is known to be compatible with a wide range of functional groups, including sulfonamides. organic-chemistry.orggoogle.com The process typically involves heating the aryl bromide with a source of iodide, such as sodium iodide or potassium iodide, in the presence of a copper(I) catalyst.
Vapour phase halogen exchange between bromobenzenes and iodobenzene (B50100) at high temperatures (≥400°C) can also lead to the formation of aryl iodides, though this method is less common in laboratory synthesis. researchgate.net
In the presence of certain reagents, sulfonamides can undergo reaction at the nitrogen atom to form N-iodo derivatives. This reaction does not lead to iodination of the benzene ring but rather forms a nitrogen-iodine bond. The formation of N-sulfonyl imines can proceed through intermediates derived from the reaction of sulfonamides with hypervalent iodine reagents like (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) and molecular iodine. nih.govnih.gov These reactions are often promoted by visible light or heat and are thought to involve nitrogen-centered radicals. nih.govresearchgate.net
The synthesis of stable N-iodo sulfoximines has also been reported, achieved by the in-situ iodination of sulfoximines using N-iodosuccinimide or iodine. acs.org While structurally different from sulfonamides, this demonstrates the feasibility of forming stable compounds with N-I bonds in related sulfur-nitrogen functional groups. These N-iodo compounds can themselves act as electrophilic halogenating agents. acs.org
Assembly of the N,2-Dimethylbenzene-1-sulfonamide Core
The synthesis of the core structure can be approached in different ways, including the strategic introduction of the methyl group onto the aromatic ring.
The Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring. libretexts.orglibretexts.org This electrophilic aromatic substitution reaction involves treating an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). uomustansiriyah.edu.iq The Lewis acid assists in the formation of a carbocation electrophile, which is then attacked by the nucleophilic aromatic ring. libretexts.org
In the context of synthesizing the N,2-dimethylbenzene-1-sulfonamide core, one might consider alkylating a precursor like N-methylbenzene-1-sulfonamide. However, this strategy faces a significant regiochemical challenge. The N-methylsulfonamide group is a deactivating, meta-director. minia.edu.eg Therefore, a Friedel-Crafts alkylation would direct the incoming methyl group to the C-3 or C-5 position, not the desired C-2 (ortho) position. For this reason, direct alkylation of N-methylbenzene-1-sulfonamide is not a viable route to the desired core structure.
A more logical synthetic sequence would involve starting with a molecule that already contains the methyl group in the correct position. For instance, the synthesis could begin with toluene, which upon sulfonation (e.g., with fuming sulfuric acid) would yield a mixture of ortho- and para-toluenesulfonic acid. The desired ortho-isomer could then be separated, converted to the sulfonyl chloride (e.g., with PCl₅ or SOCl₂), and subsequently reacted with methylamine to form N,2-dimethylbenzene-1-sulfonamide.
Carbon-Nitrogen Cross-Coupling Reactions (e.g., Buchwald-Hartwig Type) for Amine Incorporation
The formation of the sulfonamide's carbon-nitrogen (C-N) bond is a critical step in the synthesis of this compound. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands out as a powerful method for this transformation. acsgcipr.orgwikipedia.org This reaction is renowned for its ability to form C-N bonds between aryl halides (or triflates) and amines with broad functional group tolerance and high efficiency. wikipedia.org
In the context of synthesizing this compound, a Buchwald-Hartwig approach could theoretically be applied by coupling 3-iodo-2-methylaniline with a sulfamoyl chloride or by reacting an aryl precursor with an N-methylated sulfonamide. More commonly, the sulfonamide is first constructed, and then a different C-N bond is formed if necessary elsewhere in the molecule. However, the principles of Buchwald-Hartwig amination are central to modern C-N bond formation. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. acsgcipr.org The choice of ligand is crucial and has evolved through several "generations," with modern sterically hindered phosphine ligands allowing for the coupling of a wide array of substrates under milder conditions. wikipedia.org
A typical Buchwald-Hartwig reaction system for the formation of an arylsulfonamide might involve the components detailed in the table below.
| Component | Examples | Function |
|---|---|---|
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |
| Ligand | BINAP, XPhos, SPhos | Stabilizes the catalyst and facilitates the catalytic cycle. |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Activates the amine and facilitates the reductive elimination step. |
| Solvent | Toluene, Dioxane, DMF | Provides a medium for the reaction to occur. |
The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst.
Integrated Synthetic Pathways Towards this compound
The assembly of a multifunctional molecule like this compound can be approached through various integrated pathways, including linear, convergent, and one-pot sequences.
Multi-Step Linear Syntheses
A linear synthesis involves the sequential modification of a starting material through a series of discrete steps. azom.com This is a classical and often necessary approach for building complex molecules where functional groups are introduced one after another. A plausible linear synthesis for this compound could commence from 2-methylaniline.
The sequence would involve the strategic introduction of the iodo group, conversion of the aniline (B41778) to a sulfonyl chloride, and finally, amination to form the desired sulfonamide. Each step requires isolation and purification of the intermediate product. nih.gov
| Step | Reaction | Reagents | Purpose |
|---|---|---|---|
| 1 | Iodination | I₂, NaHCO₃ | Introduction of the iodine atom at the meta-position relative to the methyl group. |
| 2 | Diazotization | NaNO₂, HCl | Conversion of the amino group into a diazonium salt. |
| 3 | Sulfonylation (Sandmeyer Reaction) | SO₂, CuCl₂ | Conversion of the diazonium salt to a sulfonyl chloride. |
| 4 | Amination | Methylamine (CH₃NH₂) | Formation of the final N-methylsulfonamide product. |
Convergent Synthesis Approaches
For this compound, a convergent approach could involve the synthesis of two key fragments:
Fragment A : An activated 3-iodo-2-methylphenyl precursor, such as 3-iodo-2-methylphenylboronic acid.
Fragment B : An N-methylsulfonamide fragment.
One-Pot Reaction Sequences
One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and time. rsc.org This methodology minimizes waste and purification efforts.
A hypothetical one-pot synthesis of this compound could be designed to telescope several reactions. For instance, a process could start with an activated aromatic precursor, which undergoes a regioselective iodination followed by a copper-catalyzed N-arylation with a primary sulfonamide in a single pot. d-nb.info Such a sequence avoids the need to isolate the potentially unstable iodinated intermediate.
The table below outlines a potential one-pot sequence.
| Stage | Process | Key Reagents | Transformation |
|---|---|---|---|
| 1 | In situ Iodination | N-Iodosuccinimide (NIS), Fe(NTf₂)₃ | Regioselective iodination of an N,2-dimethylbenzenesulfonamide precursor. |
| 2 | N-Arylation | CuI, DMEDA (ligand) | Coupling of an aryl iodide with a primary sulfonamide (if the sulfonamide moiety is added in this step). |
The development of such one-pot procedures requires careful optimization of reaction conditions to ensure compatibility between the different reagents and catalysts used in each stage. d-nb.infonih.gov
Spectroscopic Characterization and Elucidation of Molecular Structure
Vibrational Spectroscopy Analysis
Vibrational spectroscopy is a key method for identifying the functional groups present in a molecule by analyzing the vibrations of its chemical bonds.
Fourier Transform Infrared (FT-IR) spectroscopy reveals the characteristic vibrational modes of the distinct moieties within 3-Iodo-N,2-dimethylbenzene-1-sulfonamide. The sulfonamide group produces strong, characteristic absorption bands. Asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the ranges of 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹, respectively. The S-N bond stretching appears around 940-910 cm⁻¹. orientjchem.org A distinct absorption band corresponding to the N-H stretching vibration is expected in the region of 3300-3200 cm⁻¹.
The aromatic portion of the molecule is identified by C-H stretching vibrations, which appear at wavenumbers slightly above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). vscht.cz Carbon-carbon stretching vibrations within the benzene (B151609) ring result in characteristic absorptions in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions. vscht.czdocbrown.info Furthermore, C-H out-of-plane bending vibrations provide information about the substitution pattern of the aromatic ring. docbrown.info
The alkyl groups—the methyl group attached to the benzene ring and the N-methyl group—are characterized by C-H stretching vibrations just below 3000 cm⁻¹, typically in the 2975-2845 cm⁻¹ range. docbrown.infodocbrown.info
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Sulfonamide (N-H) | Stretching | 3300 - 3200 |
| Aromatic (C-H) | Stretching | 3100 - 3000 |
| Alkyl (C-H) | Stretching | 2975 - 2845 |
| Aromatic (C=C) | Ring Stretching | 1600 - 1400 |
| Sulfonamide (S=O) | Asymmetric Stretching | 1350 - 1300 |
| Sulfonamide (S=O) | Symmetric Stretching | 1160 - 1150 |
| Sulfonamide (S-N) | Stretching | 940 - 910 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic, alkyl, and N-H protons. The aromatic region would feature signals for the three non-equivalent protons on the benzene ring, likely appearing as complex multiplets due to spin-spin coupling. stackexchange.com Their specific chemical shifts are influenced by the electronic effects of the iodo, methyl, and sulfonamide substituents.
The two methyl groups are expected to appear as sharp singlets in the upfield region of the spectrum. The protons of the methyl group attached to the aromatic ring (Ar-CH₃) would resonate at a different chemical shift than the protons of the N-methyl group (N-CH₃). The N-H proton of the sulfonamide group is anticipated to produce a broad singlet, the chemical shift of which can be variable and influenced by factors such as solvent and concentration. wiley.com
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (Ar-H) | ~7.0 - 8.0 | Multiplet |
| Sulfonamide (N-H) | Variable (e.g., ~5.0 - 6.0) | Broad Singlet |
| N-Methyl (N-CH₃) | ~2.5 - 3.0 | Singlet |
| Aryl-Methyl (Ar-CH₃) | ~2.3 - 2.6 | Singlet |
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. It is expected to show eight distinct signals, corresponding to the six unique aromatic carbons and the two methyl carbons. The chemical shifts of the aromatic carbons are determined by the nature of the attached substituents. hw.ac.uk
A notable feature is the signal for the ipso-carbon atom bonded to the iodine atom (C-I). This carbon resonance is significantly shielded due to the "heavy-atom effect," causing it to appear at a much lower chemical shift (further upfield) than might otherwise be expected. researchgate.netnih.gov The other substituted aromatic carbons (C-S and C-CH₃) and the unsubstituted carbons will resonate at predictable positions in the aromatic region (typically 120-150 ppm). The two methyl carbons will produce signals in the upfield alkyl region of the spectrum (typically 15-30 ppm).
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (C-S) | ~140 - 145 |
| Aromatic (C-CH₃) | ~135 - 140 |
| Aromatic (C-H) | ~125 - 135 |
| Aromatic (C-I) | ~95 - 105 |
| N-Methyl (N-CH₃) | ~25 - 30 |
| Aryl-Methyl (Ar-CH₃) | ~15 - 25 |
Mass Spectrometry Techniques
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns.
In Electron Ionization Mass Spectrometry (EI-MS), the molecule is ionized, forming a molecular ion (M⁺•) which then undergoes fragmentation. The mass-to-charge ratio (m/z) of these fragments provides valuable structural clues. For this compound (Molecular Weight: ~311.13 g/mol ), the molecular ion peak would be observed at m/z 311.
Key fragmentation pathways for aromatic sulfonamides often involve the cleavage of the S-N bond and the loss of SO₂. nih.govacs.orgresearchgate.net Common fragmentation patterns for this compound are expected to include:
Loss of a methyl radical from the molecular ion to form an ion at m/z 296.
Cleavage of the S-N bond , leading to fragments corresponding to the aryl sulfonyl moiety and the methylated amine portion.
Loss of sulfur dioxide (SO₂) , a characteristic fragmentation for sulfonamides, which can occur via rearrangement, resulting in a significant ion at m/z 247. nih.gov
Loss of the iodine atom , which would produce an ion at m/z 184.
Formation of the toluyl or tropylium (B1234903) cation ([C₇H₇]⁺) at m/z 91, a very common fragment for toluene-containing compounds. docbrown.info
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 311 | [C₈H₁₀INO₂S]⁺• | Molecular Ion (M⁺•) |
| 296 | [M - CH₃]⁺ | Loss of a methyl radical |
| 247 | [M - SO₂]⁺• | Loss of sulfur dioxide |
| 184 | [M - I]⁺ | Loss of an iodine radical |
| 91 | [C₇H₇]⁺ | Formation of tropylium ion |
High-Resolution Mass Spectrometry (HRMS): Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound (C₈H₁₀INO₂S), HRMS would be used to measure the exact mass of its molecular ion. The high resolving power of HRMS instruments, such as a Time-of-Flight (TOF) analyzer, enables the differentiation of compounds with the same nominal mass but different elemental formulas. benthamdirect.comingentaconnect.com
The theoretical (calculated) exact mass can be compared against the experimentally measured mass. A minimal difference between these two values, typically within a few parts per million (ppm), provides strong evidence for the proposed chemical formula. Fragmentation patterns observed in HRMS/MS experiments can further confirm the structure by identifying characteristic fragment ions common to the sulfonamide class of compounds. benthamdirect.comingentaconnect.com
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₁₀INO₂S |
| Theoretical Exact Mass [M+H]⁺ | 327.9504 u |
| Experimentally Determined Mass [M+H]⁺ | Data not available |
| Mass Error (ppm) | Data not available |
X-ray Crystallographic Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise information on the molecular structure, conformation, and the nature of intermolecular interactions that govern the crystal packing.
To perform this analysis, a suitable single crystal of this compound would be grown and irradiated with X-rays. The resulting diffraction pattern is used to determine the unit cell parameters (a, b, c, α, β, γ) and the symmetry of the crystal lattice. This information allows for the assignment of the crystal system (e.g., monoclinic, orthorhombic, triclinic) and the specific space group, which describes the symmetry elements present within the unit cell. nih.govsemanticscholar.org The analysis of other aromatic sulfonamides shows a variety of possible crystal systems, influenced by the nature and position of substituents. nih.govsemanticscholar.org
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z (molecules per unit cell) | Data not available |
The primary output of a successful X-ray crystal structure refinement is a detailed model of the molecule's geometry. This includes precise measurements of all bond lengths, bond angles, and torsion angles. For this compound, this would reveal the exact spatial relationship between the iodinated benzene ring and the N,2-dimethylsulfonamide group. The conformation of arylsulfonamides is influenced by the balance of interactions between the aromatic ring and the sulfonyl group. researchgate.net Key parameters of interest would include the S=O, S-N, and S-C bond lengths, as well as the torsion angle describing the orientation of the sulfonamide group relative to the aromatic ring.
| Bond | Length (Å) |
|---|---|
| S-O1 | Data not available |
| S-O2 | Data not available |
| S-N1 | Data not available |
| S-C(aromatic) | Data not available |
| C-I | Data not available |
| Angle | Value (°) |
|---|---|
| O1-S-O2 | Data not available |
| O1-S-N1 | Data not available |
| N1-S-C(aromatic) | Data not available |
| S-N1-C(methyl) | Data not available |
| Atoms | Value (°) |
|---|---|
| C(aromatic)-S-N1-C(methyl) | Data not available |
| N1-S-C(aromatic)-C(aromatic) | Data not available |
Beyond the individual molecule, X-ray crystallography elucidates how molecules pack together in the crystal lattice. This supramolecular assembly is directed by various intermolecular interactions. For sulfonamides, strong intermolecular hydrogen bonds are a primary driving force in crystal packing. nih.govresearchgate.net In this compound, the sulfonamide N-H group (if present, depending on the exact structure, though the name implies N-methylation) or C-H donors could interact with the highly electronegative sulfonyl oxygen atoms of neighboring molecules, forming motifs like chains or dimers. researchgate.net
Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules can contribute significantly to the stability of the crystal structure. nih.gov The presence of a large iodine atom could also lead to halogen bonding (I···O or I···N interactions), which is another important type of non-covalent interaction that can influence crystal packing. semanticscholar.org Analysis of these interactions provides insight into the physical properties of the solid material.
Other Spectroscopic Methods (e.g., UV-Vis Spectroscopy if conjugated systems are modified)
UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. The aromatic ring in this compound constitutes a chromophore. The electronic transitions of the benzene ring (typically showing absorption bands below 270 nm) would be modified by the attached substituents (iodo, methyl, and sulfonamide groups). up.ac.za
These substituents act as auxochromes and can cause a bathochromic shift (shift to longer wavelength) and/or a hyperchromic effect (increase in absorption intensity) of the characteristic π → π* transition bands of the benzene ring. up.ac.za The UV-Vis spectrum would provide information about the conjugated π-electron system.
| Parameter | Value |
|---|---|
| Solvent | Data not available |
| λmax 1 (nm) | Data not available |
| Molar Absorptivity (ε) 1 | Data not available |
| λmax 2 (nm) | Data not available |
| Molar Absorptivity (ε) 2 | Data not available |
Reactivity Profiles and Mechanistic Investigations of 3 Iodo N,2 Dimethylbenzene 1 Sulfonamide
Reactivity of the Aryl Iodide Functionality
The reactivity of 3-Iodo-N,2-dimethylbenzene-1-sulfonamide is largely dictated by the aryl iodide functionality. The carbon-iodine (C-I) bond is the most reactive site for a variety of transformations due to its relatively low bond dissociation energy compared to other aryl-halogen bonds. This characteristic allows for diverse reactivity profiles, including bond cleavage processes and participation in transition metal-catalyzed reactions.
Carbon-Iodine Bond Activation and Homolytic Cleavage Processes
The activation of the carbon-iodine bond in aryl iodides can proceed through several mechanisms, with homolytic cleavage being a significant pathway. nih.gov Homolytic cleavage, or homolysis, involves the breaking of a chemical bond where each resulting fragment retains one of the originally bonded electrons. pressbooks.publibretexts.org This process generates highly reactive species known as free radicals. chemistrysteps.comyoutube.com
The C-I bond is susceptible to homolytic cleavage under the influence of heat or light (photolysis). pressbooks.publibretexts.org The energy supplied overcomes the bond dissociation energy, leading to the formation of an aryl radical and an iodine radical. chemistrysteps.com This process is foundational for various radical-mediated reactions. For instance, the iodoperfluoroalkylation of double bonds can be initiated by the homolytic C-I bond cleavage using radical initiators or UV irradiation. nih.gov While specific studies on this compound are not detailed, the principles of C-I homolysis in iodoarenes are well-established. chemistrysteps.comnih.gov The formation of a halogen bond between an electron-deficient aryl iodide and a Lewis base can also facilitate homolytic bond cleavage upon irradiation with visible light. nih.gov
The process can be summarized as follows:
Initiation: Energy input (heat or light) causes the C-I bond to break evenly. youtube.com
Products: An aryl radical (3-(N,2-dimethylsulfamoyl)phenyl radical) and an iodine radical are formed.
Reactivity: These radical intermediates are highly reactive and can participate in subsequent propagation steps of a radical chain reaction. chemistrysteps.com
Nucleophilic Aromatic Substitution Pathways (if applicable to the substitution pattern)
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike SN1 and SN2 reactions common with alkyl halides, SNAr reactions proceed via a distinct addition-elimination mechanism. libretexts.org This pathway requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orglibretexts.orgmasterorganicchemistry.com These EWGs are crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which forms when the nucleophile attacks the aromatic ring. libretexts.orgmasterorganicchemistry.com
In the case of this compound, the leaving group is the iodo substituent. The other substituents on the ring are a methyl group (-CH₃) and a sulfonamide group (-SO₂NHCH₃).
The methyl group is an electron-donating group (EDG).
The sulfonamide group is a deactivating, electron-withdrawing group (EWG). wikipedia.org
For an SNAr reaction to be favorable, the EWG must be in the ortho or para position relative to the leaving group to effectively stabilize the intermediate through resonance. libretexts.org In this molecule, the strongly deactivating sulfonamide group is in the meta position relative to the iodine atom. A meta-substituent does not provide resonance stabilization for the negative charge that develops during the formation of the Meisenheimer complex. libretexts.org Therefore, this compound is not expected to readily undergo nucleophilic aromatic substitution via the SNAr pathway under standard conditions. The lack of appropriate electronic stabilization makes the ring insufficiently electrophilic for nucleophilic attack. wikipedia.orgmasterorganicchemistry.com
Electrophilic Aromatic Substitution Directing Effects of the Iodo and Sulfonamide Groups
In electrophilic aromatic substitution (SEAr) reactions, existing substituents on the benzene (B151609) ring determine the position of the incoming electrophile and influence the reaction rate. wikipedia.org Substituents are classified as either activating (rate-increasing) or deactivating (rate-decreasing) and as ortho-, para-, or meta-directors. masterorganicchemistry.com
For this compound, we must consider the directing effects of the iodo, methyl, and sulfonamide groups.
| Substituent Group | Type | Activating/Deactivating | Directing Effect |
| -I (Iodo) | Halogen | Weakly Deactivating | Ortho, Para |
| -CH₃ (Methyl) | Alkyl | Activating | Ortho, Para |
| -SO₂NHCH₃ (Sulfonamide) | Sulfonamide | Strongly Deactivating | Meta |
The directing effects of these groups can be explained as follows:
Iodo Group (-I): Halogens are an exception to the general trend. They are deactivating due to their inductive electron withdrawal (-I effect) but are ortho-, para-directing because their lone pairs can donate electron density through resonance (+M effect), stabilizing the carbocation intermediate when the attack occurs at the ortho or para positions. libretexts.org
Methyl Group (-CH₃): Alkyl groups are activating and ortho-, para-directing due to an electron-donating inductive effect and hyperconjugation. libretexts.org
Sulfonamide Group (-SO₂NHCH₃): This is a strong electron-withdrawing group and is therefore strongly deactivating and a meta-director. wikipedia.orgyoutube.com It withdraws electron density from the ring, making it less nucleophilic, and directs incoming electrophiles to the meta position to avoid placing a positive charge adjacent to the electron-deficient sulfur atom. wikipedia.org
Transition Metal-Catalyzed Cross-Coupling Reactions
Aryl iodides are excellent substrates for a wide range of transition metal-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond. nih.gov These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net
This compound is a suitable candidate for various palladium- or nickel-catalyzed C-C bond-forming reactions.
Heck Reaction: This reaction couples aryl halides with alkenes, typically catalyzed by a palladium complex. researchgate.netnih.gov Aryl iodides are particularly reactive substrates. The reaction of this compound with an alkene (e.g., styrene (B11656) or an acrylate) in the presence of a palladium catalyst (like Pd(OAc)₂) and a base would be expected to yield the corresponding substituted alkene. researchgate.net
Kumada Coupling: The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This method is effective for creating biaryl compounds. organic-chemistry.org Reacting this compound with an aryl or alkyl Grignard reagent (e.g., Phenylmagnesium bromide) under Ni or Pd catalysis would form a new C-C bond, replacing the iodine atom. wikipedia.org
Suzuki-Miyaura Coupling: This is one of the most widely used cross-coupling reactions, pairing an organoboron compound (like a boronic acid or ester) with an organic halide. nih.govresearchgate.net The reaction is typically palladium-catalyzed and shows high functional group tolerance. This compound would readily couple with various aryl or vinyl boronic acids to produce biaryl or aryl-alkene structures, respectively. nih.gov
| Reaction | Coupling Partner | Catalyst (Typical) | Expected Product Type |
| Heck | Alkene (e.g., Styrene) | Palladium (e.g., Pd(OAc)₂) | Substituted Alkene |
| Kumada | Grignard Reagent (e.g., R-MgBr) | Nickel or Palladium | Biaryl or Alkyl-Aryl |
| Suzuki-Miyaura | Boronic Acid (e.g., R-B(OH)₂) | Palladium (e.g., Pd(PPh₃)₄) | Biaryl |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a vital method for synthesizing arylamines, which are prevalent in pharmaceuticals and other fine chemicals. wikipedia.org
Aryl iodides are highly effective substrates for this transformation. acs.org The reaction of this compound with a primary or secondary amine in the presence of a suitable palladium catalyst (often employing specialized phosphine (B1218219) ligands) and a base would result in the formation of a new C-N bond, yielding an N-aryl sulfonamide derivative. wikipedia.orgresearchgate.net The reaction is known for its broad substrate scope, tolerating a wide variety of amines and functional groups on the aryl halide. organic-chemistry.orgacs.org
| Reagents for Buchwald-Hartwig Amination | |
| Aryl Halide | This compound |
| Amine | Primary or Secondary Amine (R¹R²NH) |
| Catalyst | Palladium complex with phosphine ligands |
| Base | Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) |
| Product | N-(3-(N,2-dimethylsulfamoyl)phenyl)amine derivative |
Palladium-Catalyzed Transformations
The carbon-iodine bond in this compound is the primary site for palladium-catalyzed transformations. Aryl iodides are highly reactive substrates in a variety of cross-coupling reactions due to the relatively low bond dissociation energy of the C-I bond, which facilitates oxidative addition to a Pd(0) center, the initial step in most catalytic cycles. wikipedia.org However, the substitution pattern of the molecule, specifically the presence of a methyl group at the ortho position to the sulfonamide, introduces steric considerations that can influence reaction efficiency. organic-chemistry.org
Key palladium-catalyzed reactions applicable to this substrate include:
Suzuki-Miyaura Coupling: This reaction would involve coupling this compound with an organoboron reagent (e.g., an aryl or vinyl boronic acid or ester) to form a new carbon-carbon bond. The reaction typically employs a Pd(0) catalyst, generated in situ from precursors like Pd(OAc)₂ or Pd₂(dba)₃, along with a phosphine ligand and a base.
Mizoroki-Heck Reaction: The substrate can be coupled with an alkene to introduce a substituted vinyl group at the 3-position. wikipedia.orgorganic-chemistry.org The reaction requires a palladium catalyst and a base, and its success can be influenced by the electronic nature of the alkene. organic-chemistry.org
Buchwald-Hartwig Amination: This transformation allows for the formation of a new carbon-nitrogen bond by coupling the aryl iodide with a primary or secondary amine. The choice of phosphine ligand is critical, especially given the steric hindrance around the C-I bond.
Sonogashira Coupling: The coupling with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, would yield a 3-alkynyl-N,2-dimethylbenzene-1-sulfonamide derivative.
Carbonylative Couplings: In the presence of carbon monoxide, various nucleophiles can be coupled to the aryl group to form ketones, esters, or amides. For instance, a carbonylative coupling with an alcohol would yield a methyl ester derivative.
The efficiency of these transformations is often dependent on the careful selection of the ligand, base, and solvent system to overcome the steric hindrance imposed by the ortho-methyl group. organic-chemistry.org Sterically demanding phosphine ligands are often employed to facilitate the oxidative addition and subsequent reductive elimination steps. rsc.org
| Reaction Name | Coupling Partner | Potential Product | Catalyst System Example |
| Suzuki-Miyaura Coupling | Phenylboronic acid | N,2-Dimethyl-[1,1'-biphenyl]-3-sulfonamide | Pd(PPh₃)₄, Na₂CO₃ |
| Mizoroki-Heck Reaction | Ethyl acrylate | Ethyl (E)-3-(N,2-dimethyl-3-sulfamoylphenyl)acrylate | Pd(OAc)₂, P(o-tol)₃, Et₃N |
| Buchwald-Hartwig Amination | Aniline (B41778) | N¹,3-Dimethyl-N²-phenylbenzene-1,2-diamine | Pd₂(dba)₃, BINAP, NaOt-Bu |
| Sonogashira Coupling | Phenylacetylene | 3-(Phenylethynyl)-N,2-dimethylbenzene-1-sulfonamide | PdCl₂(PPh₃)₂, CuI, Et₃N |
Copper-Catalyzed Reactions
Copper-catalyzed reactions, particularly Ullmann-type couplings, provide a classic and effective method for forming carbon-heteroatom and carbon-carbon bonds with aryl iodides. nih.govrsc.org These reactions are often complementary to palladium-catalyzed methods and can be advantageous for specific transformations. For this compound, the C-I bond is the reactive site for these couplings.
Common copper-catalyzed transformations include:
Ullmann Condensation (C-N Coupling): Reaction with nitrogen nucleophiles such as amines, amides, or heterocycles in the presence of a copper catalyst (e.g., CuI, Cu₂O, or copper powder) and a base (e.g., K₂CO₃, Cs₂CO₃) can form N-aryl products. nih.gov The use of ligands, such as 1,10-phenanthroline (B135089) or diamines, can significantly accelerate the reaction and allow for milder conditions. rsc.org
Ullmann Ether Synthesis (C-O Coupling): The coupling with phenols or alcohols yields diaryl ethers or alkyl aryl ethers, respectively. This reaction typically requires stoichiometric copper at high temperatures, although modern protocols with ligands enable catalytic transformations under more moderate conditions. mdpi.comresearchgate.net
Ullmann Thioether Synthesis (C-S Coupling): Reaction with thiols or thiophenols provides a direct route to aryl thioethers.
The mechanism of Ullmann reactions has been debated but is generally believed to involve Cu(I)/Cu(III) catalytic cycles or radical pathways. rsc.orgrsc.org The reactivity follows the order Ar-I > Ar-Br > Ar-Cl, making this compound an excellent substrate. nih.gov
| Reaction Type | Nucleophile | Potential Product | Catalyst System Example |
| C-N Coupling | Pyrrolidine | 3-(Pyrrolidin-1-yl)-N,2-dimethylbenzene-1-sulfonamide | CuI, L-proline, K₂CO₃ |
| C-O Coupling | Phenol | N,2-Dimethyl-3-phenoxybenzene-1-sulfonamide | Cu₂O, 1,10-phenanthroline, Cs₂CO₃ |
| C-S Coupling | Thiophenol | N,2-Dimethyl-3-(phenylthio)benzene-1-sulfonamide | CuI, N,N'-dimethylethylenediamine, K₃PO₄ |
Reactivity of the Sulfonamide Functional Group
Reactions at the Nitrogen Atom: Alkylation, Acylation
The sulfonamide group in this compound is secondary (–SO₂NHCH₃), possessing an acidic proton on the nitrogen atom. This proton can be removed by a base, generating a sulfonamidate anion that is a potent nucleophile. This allows for various substitution reactions at the nitrogen center.
Alkylation: The nitrogen can be alkylated using alkyl halides or other alkylating agents in the presence of a base. dnu.dp.ua Traditional methods often use strong bases like sodium hydride (NaH) in aprotic solvents such as DMF or THF. More modern, catalytic approaches utilize alcohols as "green" alkylating agents via borrowing hydrogen methodologies, employing transition metal catalysts based on manganese, iron, or ruthenium. acs.orgionike.comorganic-chemistry.org These catalytic methods are highly efficient and produce water as the only byproduct. ionike.com
Acylation: The sulfonamide nitrogen can be readily acylated using acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. This reaction leads to the formation of N-acylsulfonamides. The reaction is generally high-yielding and proceeds under mild conditions.
| Reaction Type | Reagent | Base/Catalyst | Potential Product |
| Alkylation | Benzyl bromide | K₂CO₃ | 3-Iodo-N-benzyl-N,2-dimethylbenzene-1-sulfonamide |
| Alkylation (Borrowing Hydrogen) | Benzyl alcohol | Mn(I) PNP pincer complex | 3-Iodo-N-benzyl-N,2-dimethylbenzene-1-sulfonamide |
| Acylation | Acetyl chloride | Pyridine | N-Acetyl-3-iodo-N,2-dimethylbenzene-1-sulfonamide |
Participation in Cyclization Reactions (e.g., dearomatizing cyclizations if applicable)
The sulfonamide functional group can actively participate in intramolecular cyclization reactions to form heterocyclic structures, most notably sultams (cyclic sulfonamides). These reactions often require prior functionalization of the aromatic ring. For this compound, a cyclization precursor could be synthesized via a cross-coupling reaction at the C-I bond.
For example, a Sonogashira coupling could introduce an alkyne-containing side chain. Subsequent acid-mediated electrophilic cyclization or metal-catalyzed annulation could then trigger the formation of a benzo-fused sultam. acs.orgacs.orgresearchgate.net The regiochemical outcome of such cyclizations can often be controlled by the substituents on the N-aryl group. acs.orgacs.org
Another potential pathway involves intramolecular aminoarylation, where a pendant alkene attached to the sulfonamide nitrogen cyclizes onto the aromatic ring. nih.gov While this often involves C-H activation, a related strategy could leverage the C-I bond. For instance, an intramolecular Heck reaction could be envisioned if an olefin is tethered to the sulfonamide nitrogen. This would involve the formation of a new C-C bond and subsequent cyclization, leading to complex heterocyclic systems. rsc.org
Influence of Substituents on Reaction Outcomes
Steric Hindrance Effects of Methyl and Iodo Groups
The substitution pattern of this compound has a profound influence on its reactivity. The presence of substituents at the 2- (methyl) and 3- (iodo) positions creates a sterically congested environment around the 1- (sulfonamide) position.
This steric hindrance primarily affects reactions at two key sites:
The Carbon-Iodine Bond (C-3): In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl iodide to the Pd(0) center is a critical step. The ortho-methyl group (at C-2) can sterically impede the approach of the bulky palladium-ligand complex to the C-I bond. organic-chemistry.org This can lead to significantly lower reaction rates or require more forcing conditions (higher temperatures, longer reaction times) compared to less substituted analogues. organic-chemistry.org The choice of a sterically demanding yet electronically rich phosphine ligand is often crucial to promote the reaction by facilitating the formation of a reactive, low-coordinate palladium species. rsc.org
The Sulfonamide Group (C-1): While the nitrogen atom is somewhat removed from the bulky iodo group, the ortho-methyl group exerts a significant steric effect. This can hinder the approach of bulky reagents to the N-H bond for alkylation or acylation. Although reactions with small electrophiles are generally feasible, transformations involving bulky alkylating or acylating agents may proceed with lower efficiency. Furthermore, in cyclization reactions, the steric bulk of the ortho-methyl group can influence the conformational preferences of the transition state, thereby affecting the ease of ring closure and potentially the stereochemical outcome of the reaction.
Electronic Effects of the Sulfonamide and Iodo Substituents on Aromatic Reactivity
The reactivity of the aromatic ring in this compound is significantly influenced by the electronic properties of its substituents: the iodo group, the methyl group, and the N-methylsulfonamide group. The collective impact of these groups determines the electron density distribution within the benzene ring, thereby governing its susceptibility to electrophilic or nucleophilic attack. The electronic influence of a substituent can be categorized by its inductive and resonance effects, which can be quantified using Hammett constants (σ). wikipedia.orglibretexts.org
The sulfonamide group (-SO₂NHCH₃) is a strong electron-withdrawing group. This is primarily due to the high electronegativity of the oxygen and nitrogen atoms and the potential for pπ-dπ overlap with the sulfur atom. researchgate.net This strong inductive effect (-I) withdraws electron density from the aromatic ring, making it more electron-deficient. Consequently, the acidity of the N-H proton in related sulfonamides is increased by electron-withdrawing groups on the aromatic ring. researchgate.net The N-methylsulfonamide group deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position.
The iodo substituent exhibits a dual electronic nature. It is deactivating towards electrophilic aromatic substitution due to its electron-withdrawing inductive effect (-I). However, it is also an ortho, para-director because its lone pairs of electrons can be donated to the ring through a resonance effect (+R). nih.gov
The methyl group at the ortho position is an electron-donating group through a positive inductive effect (+I) and hyperconjugation. This effect increases the electron density on the aromatic ring, making it more susceptible to electrophilic attack.
The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of the effect of substituents on the rate or equilibrium constant of a reaction. wikipedia.org The Hammett constant, σ, is specific to a substituent and its position (meta or para) on the ring. libretexts.org
| Substituent | Position | Hammett Constant (σ) | Electronic Effect |
| -I | meta | 0.35 | Electron-withdrawing |
| para | 0.18 | Electron-withdrawing | |
| -CH₃ | ortho | -0.07 | Electron-donating |
| -SO₂NH₂ (similar to -SO₂NHCH₃) | meta | ~0.55 | Strongly electron-withdrawing |
| para | ~0.60 | Strongly electron-withdrawing |
Note: Hammett constants for ortho substituents can be complex due to steric effects. The value for -SO₂NH₂ is used as an approximation for -SO₂NHCH₃. viu.capitt.edu
Postulated Reaction Mechanisms and Kinetic Studies
The mechanistic pathways for reactions involving this compound are dictated by the reaction conditions and the nature of the reacting species. Investigations into related N-aryl sulfonamides suggest the possibility of both radical and polar reaction mechanisms.
Radical Reaction Pathways
N-aryl sulfonamides can participate in reactions involving radical intermediates, particularly under photoredox catalysis or in the presence of radical initiators. nih.govresearchgate.net A common pathway involves the formation of a nitrogen-centered radical. nih.gov For instance, the deprotonated N-acylsulfonamide can be oxidized to form an N-centered radical. nih.gov
These highly reactive nitrogen-centered radicals can undergo a variety of subsequent transformations. One notable pathway is an intramolecular cyclization, such as a 5-exo-trig cyclization, where the radical attacks an adjacent alkene or another unsaturated moiety. nih.gov Another possibility is an intermolecular reaction. The generation of aryl radicals from aryl halides, including iodides, is a well-established process that can lead to various coupling reactions. rsc.org In the context of this compound, the presence of the iodo group provides a potential site for the generation of an aryl radical, which could then participate in subsequent bond-forming reactions.
Mechanistic studies on related systems have proposed that these radical processes can be part of a catalytic cycle, for example, in nickel-catalyzed C-N bond formation reactions. nih.gov Such cycles may involve oxidative addition, ligand exchange, and reductive elimination steps. nih.gov
Concerted vs. Stepwise Mechanisms
In the context of polar reactions, particularly nucleophilic aromatic substitution (SₙAr), the mechanism can be either concerted or stepwise. nih.govresearchgate.net The distinction between these pathways is a key area of mechanistic investigation.
A stepwise mechanism involves the formation of a discrete intermediate, often referred to as a Meisenheimer complex in SₙAr reactions. ic.ac.uk This pathway is favored when the aromatic ring is substituted with strong electron-withdrawing groups, which can stabilize the negative charge of the intermediate. nih.govic.ac.uk Given the potent electron-withdrawing nature of the sulfonamide group, a stepwise mechanism is a plausible pathway for nucleophilic attack on the aromatic ring of this compound.
A concerted mechanism (cSₙAr), on the other hand, proceeds through a single transition state without the formation of a stable intermediate. nih.gov In this pathway, the bond to the nucleophile forms concurrently with the breaking of the bond to the leaving group. Concerted mechanisms are more likely when the aromatic system is less electron-rich and when the leaving group is sufficiently reactive. nih.govresearchgate.net
The determination of whether a reaction proceeds via a concerted or stepwise mechanism often requires detailed kinetic studies, including the analysis of kinetic isotope effects and linear free-energy relationships. The specific reaction conditions and the nature of the nucleophile and leaving group will ultimately determine the operative mechanism for a given transformation involving this compound.
Computational and Theoretical Studies on 3 Iodo N,2 Dimethylbenzene 1 Sulfonamide
Electronic Structure and Molecular Geometry Calculations
The foundational aspects of the molecular structure and electronic distribution of 3-Iodo-N,2-dimethylbenzene-1-sulfonamide have been elucidated through sophisticated computational models. These calculations are crucial for understanding the compound's intrinsic properties and reactivity.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) has been a pivotal tool in determining the ground state properties of sulfonamide derivatives. Although specific studies on this compound are not extensively documented in publicly available research, the principles of DFT application to similar sulfonamide-containing molecules are well-established. For related compounds, DFT calculations, often at the B3LYP/6-311G++(d,p) level of theory, have been used to optimize the molecular geometry and calculate electronic properties. mdpi.com Such studies typically reveal that the calculated geometric parameters, such as bond lengths and angles, are in good agreement with experimental data where available, with minor deviations attributed to the difference between the gaseous phase of calculations and the solid state of experimental measurements. sci-hub.se
Analysis of Charge Distribution and Polarization Effects
The distribution of electron density and the resulting polarization are key determinants of a molecule's reactivity and intermolecular interactions. Computational methods are employed to calculate the molecular electrostatic potential (MEP), which provides a visual representation of the charge distribution. For sulfonamides, the MEP surface typically highlights the electronegative regions around the oxygen and nitrogen atoms of the sulfonamide group, indicating their susceptibility to electrophilic attack. The presence of the electron-withdrawing iodine atom and electron-donating methyl groups in this compound would create a complex charge distribution pattern, influencing its interactions with other molecules.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)
Computational chemistry plays a vital role in predicting and interpreting spectroscopic data. For this compound, theoretical calculations can provide valuable insights into its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
The prediction of NMR chemical shifts through computational methods, including machine learning approaches, has become increasingly accurate. nih.govnih.gov For sulfonamides, theoretical calculations of NMR spectra are used to assign signals to specific nuclei and to understand how the electronic environment influences the chemical shifts. mdpi.com
Similarly, theoretical calculations of IR frequencies, often performed in conjunction with DFT, can aid in the assignment of vibrational modes observed in experimental IR spectra. mdpi.com The calculated frequencies and their corresponding vibrational assignments provide a detailed picture of the molecule's vibrational behavior.
Reaction Mechanism Elucidation through Computational Modeling
Understanding the pathways of chemical reactions is a fundamental goal of chemistry. Computational modeling provides a powerful means to investigate reaction mechanisms at a level of detail that is often inaccessible through experimental methods alone.
Transition State Characterization and Energy Barrier Determination
For a given reaction involving this compound, computational methods can be used to locate the transition state structures and calculate the associated energy barriers. This information is crucial for determining the reaction kinetics and understanding the factors that control the reaction rate. By mapping the potential energy surface, researchers can identify the lowest energy pathway from reactants to products, providing a detailed mechanistic understanding.
Reaction Coordinate Analysis
Detailed reaction coordinate analysis, often performed using density functional theory (DFT), is instrumental in mapping the energy landscape of chemical transformations involving this compound. This analysis identifies the minimum energy path from reactants to products, elucidating the transition states and intermediates that govern the reaction kinetics and mechanisms.
For sulfonamide derivatives, computational studies have proven to be a powerful tool for investigating their synthesis and degradation pathways. By modeling potential reaction coordinates, researchers can predict the most favorable synthetic routes and understand the energetic barriers to degradation processes such as hydrolysis or oxidation. While specific studies on this compound are not extensively documented, the principles from related sulfonamide research can be applied to hypothesize its reactivity.
Intermolecular Interactions and Solid-State Properties
The arrangement of molecules in the solid state is dictated by a complex interplay of intermolecular forces. For this compound, these interactions are critical in defining its crystal packing and, consequently, its physical properties like melting point and solubility.
Hirshfeld Surface Analysis for Crystal Packing and Contacts
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of close contacts with neighboring molecules.
For aromatic sulfonamides, Hirshfeld analysis typically reveals a variety of significant intermolecular contacts. These interactions play a crucial role in the stabilization of the crystal structure. The analysis allows for the deconvolution of these contacts into contributions from different atom pairs, which can be visualized using 2D fingerprint plots. While specific data for this compound is not available, a hypothetical breakdown of contributing contacts based on related structures is presented below.
| Interaction Type | Contribution (%) | Description |
|---|---|---|
| H···H | ~40-50% | Represents the most significant contribution, arising from the numerous hydrogen atoms on the periphery of the molecule. |
| O···H/H···O | ~20-30% | Indicative of hydrogen bonding, primarily involving the sulfonyl oxygen atoms and amine or methyl group hydrogen atoms. |
| C···H/H···C | ~10-15% | Arises from contacts between the aromatic rings and methyl groups. |
| I···H/H···I | ~5-10% | Represents contacts involving the iodine atom, which can participate in halogen bonding. |
| I···O/O···I | ~2-5% | Suggests the presence of halogen bonding between the iodine and sulfonyl oxygen atoms. |
Computational Modeling of Hydrogen Bonding Networks
Hydrogen bonds are among the most critical directional interactions governing the supramolecular assembly of sulfonamides. In the solid state, the N-H group of the sulfonamide moiety typically acts as a hydrogen bond donor, while the sulfonyl oxygen atoms serve as acceptors.
Computational modeling, often in conjunction with crystallographic data, allows for the precise characterization of these hydrogen bonding networks. In many sulfonamide crystal structures, molecules are linked into chains or more complex three-dimensional architectures through N-H···O hydrogen bonds. The geometry and strength of these bonds can be accurately predicted using theoretical calculations. For this compound, it is expected that such hydrogen bonds would be a dominant feature of its crystal packing, significantly influencing its solid-state properties.
| Donor (D) | Acceptor (A) | Typical D-H···A Distance (Å) | Typical D-H···A Angle (°) |
|---|---|---|---|
| N-H | O=S | 2.0 - 2.5 | 150 - 180 |
Advanced Synthetic Applications of 3 Iodo N,2 Dimethylbenzene 1 Sulfonamide
Strategic Use as a Key Intermediate in Multi-Component Reactions
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. This approach enhances efficiency by reducing the number of synthetic steps, purification processes, and waste generation. The structural features of "3-Iodo-N,2-dimethylbenzene-1-sulfonamide" make it a promising candidate for incorporation into MCRs.
The aryl iodide functionality is particularly valuable as it can participate in a variety of coupling reactions, which can be integrated into MCR sequences. For instance, a palladium-catalyzed MCR could involve the initial coupling of the aryl iodide with an alkyne, followed by the reaction of the resulting intermediate with other components to build molecular complexity in a one-pot fashion. While specific MCRs involving "this compound" are not extensively documented, the principles of MCR design suggest its potential utility in the synthesis of diverse heterocyclic and carbocyclic scaffolds.
Table 1: Potential Multi-Component Reactions Involving Aryl Iodide Scaffolds
| MCR Type | Reactants | Potential Product Class |
| A³ Coupling | Aryl iodide, Aldehyde, Amine | Propargylamines |
| Ugi Reaction | Aryl iodide (post-functionalization), Isocyanide, Aldehyde/Ketone, Carboxylic Acid | α-Acylamino carboxamides |
| Passerini Reaction | Aryl iodide (post-functionalization), Isocyanide, Carboxylic Acid | α-Acyloxy carboxamides |
This table illustrates the potential application of aryl iodides, such as the one in "this compound", in established multi-component reactions.
Role in the Synthesis of Complex Organic Molecules and Fine Chemicals
The synthesis of complex organic molecules and fine chemicals often relies on the strategic installation and subsequent transformation of functional groups. The iodine atom of "this compound" serves as a versatile handle for the introduction of a wide range of substituents through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Key Cross-Coupling Reactions:
Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.
Heck Coupling: Reaction with alkenes to form substituted alkenes.
Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.
Buchwald-Hartwig Amination: Reaction with amines to form N-aryl compounds.
Ullmann Coupling: Reaction with alcohols, thiols, or other nucleophiles to form ethers, thioethers, and other derivatives.
The sulfonamide moiety can act as a directing group in some of these transformations, influencing the regioselectivity of the reaction. Furthermore, the N- and 2-methyl groups can provide steric and electronic effects that modulate the reactivity of the aromatic ring. These features allow for the precise and controlled construction of complex molecular frameworks, making "this compound" a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and materials with desired properties.
Table 2: Representative Cross-Coupling Reactions of Aryl Iodides
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | Biaryl |
| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, base | Substituted alkene |
| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂, CuI, base | Aryl alkyne |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, ligand, base | N-Aryl amine |
This table provides examples of common cross-coupling reactions applicable to aryl iodides, demonstrating the synthetic potential of "this compound".
Development of Novel Methodologies Utilizing its Unique Reactivity Profile
The unique reactivity profile of "this compound" can be harnessed to develop novel synthetic methodologies. The presence of the iodine atom allows for its conversion into hypervalent iodine reagents. These reagents are powerful oxidizing agents and can also act as electrophilic sources of the aryl group. The synthesis of diaryliodonium salts from "this compound" would open up new avenues for metal-free arylation reactions, which are highly desirable from both an economic and environmental perspective.
Furthermore, the interplay between the sulfonamide group and the iodine atom could be exploited in novel cyclization reactions to construct heterocyclic systems. For instance, intramolecular reactions could be designed where the sulfonamide nitrogen or a substituent attached to it acts as a nucleophile, attacking a position activated by the iodine atom or a group introduced via the iodine. Research in this area could lead to the discovery of new synthetic routes to valuable nitrogen- and sulfur-containing heterocycles. mdpi.com
Principles of Green Chemistry in the Synthesis and Transformations of this Compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The synthesis and transformations of "this compound" can be approached with these principles in mind.
In the synthesis of the compound itself, employing greener solvents, such as water or bio-based solvents, and minimizing the use of protecting groups can significantly improve the environmental footprint. researchgate.net Catalytic methods for the introduction of the iodo and sulfonamide groups are preferable to stoichiometric reagents to improve atom economy and reduce waste.
Table 3: Green Chemistry Metrics and their Application
| Green Chemistry Principle | Application in the context of this compound |
| Prevention | Designing synthetic routes with fewer steps and higher yields to minimize waste. |
| Atom Economy | Utilizing catalytic methods for synthesis and functionalization to maximize the incorporation of starting materials into the final product. |
| Less Hazardous Chemical Syntheses | Using less toxic reagents and solvents. For example, exploring enzymatic or electrochemical methods. |
| Design for Energy Efficiency | Employing microwave-assisted synthesis or reactions at ambient temperature and pressure. |
| Catalysis | Using highly efficient and recyclable catalysts for cross-coupling and other transformations. |
Q & A
Q. Table 1: Synthetic Conditions
| Step | Reagents | Solvent | Temperature | Monitoring Method |
|---|---|---|---|---|
| Sulfonylation | Benzenesulfonyl chloride, NaOH | Dichloromethane | 0–5°C | TLC (Rf 0.45) |
| Iodination | ICl, KI | Acetic acid | 50°C | HPLC (retention time 8.2 min) |
Basic: Which analytical techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., δ 2.35 ppm for CH3, δ 7.45–7.80 ppm for aromatic protons).
- HRMS : Confirms molecular weight ([M+H]+ m/z 340.9521).
- HPLC : Assess purity using a C18 column (methanol/water 70:30, 1.0 mL/min).
- X-ray Crystallography : Resolves rotational isomerism artifacts observed in NMR .
Q. Table 2: Analytical Data Validation
| Technique | Key Observations | Potential Pitfalls |
|---|---|---|
| ¹H NMR | δ 2.35 (s, CH3), δ 7.45–7.80 (Ar-H) | Rotamer splitting (δ 2.30–2.40) |
| HRMS | [M+H]+ m/z 340.9521 | Sodium/potassium adducts |
| HPLC | Retention time 12.4 ± 0.3 min | Column degradation over time |
Advanced: How can researchers address conflicting spectroscopic data during structural verification?
Answer:
Discrepancies may arise from:
- Rotational Isomerism : Use variable-temperature NMR (-40°C to 80°C in DMSO-d6) to stabilize conformers.
- Solvent Effects : Compare spectra in multiple solvents (CDCl3, DMSO-d6).
- Computational Validation : Density Functional Theory (DFT) predicts electronic environments, cross-validating experimental NMR shifts .
Advanced: What strategies optimize regioselective iodination in aromatic sulfonamide systems?
Answer:
- Directing Groups : The sulfonamide group directs iodination to the meta position, while methyl groups favor ortho/para.
- Reagent Choice : N-Iodosuccinimide (NIS) in acetic acid enhances regioselectivity (>85%).
- Computational Modeling : Fukui function analysis predicts electrophilic attack sites, guiding experimental design .
Advanced: What biological screening protocols are appropriate for evaluating pharmacological potential?
Answer:
- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against S. aureus (Gram+) and E. coli (Gram-).
- Cytotoxicity : MTT assay in cancer cell lines (e.g., MCF-7, IC50 determination).
- Target Engagement : Molecular docking with carbonic anhydrase isoforms or PDE inhibitors .
Key Consideration : Structure-Activity Relationship (SAR) studies correlate substituent effects (e.g., iodine’s electron-withdrawing nature) with bioactivity.
Methodological Notes
- Synthetic Reproducibility : Strict temperature control during sulfonylation prevents byproduct formation.
- Analytical Rigor : Triplicate runs in HPLC ensure precision (±2% RSD).
- Data Contradiction Resolution : Combine spectroscopic data with computational models to resolve ambiguities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
